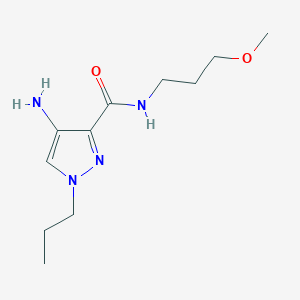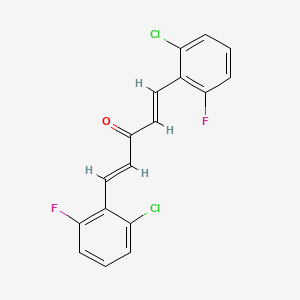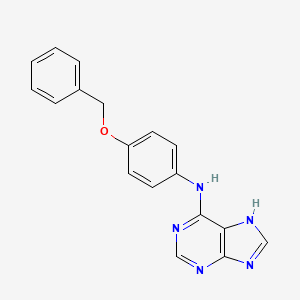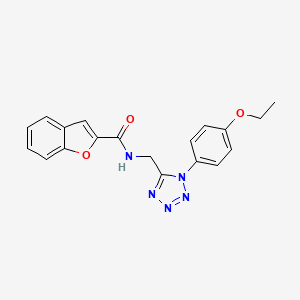
4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been thoroughly investigated. In
Applications De Recherche Scientifique
4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to have a variety of potential scientific research applications. One of the main areas of interest is in the field of neuroscience, where this compound has been investigated for its potential use as a tool for studying addiction and reward pathways in the brain. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
Mécanisme D'action
The mechanism of action of 4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide is not fully understood, but it is thought to act as a selective dopamine D3 receptor antagonist. This receptor is involved in the regulation of reward pathways in the brain, and blocking its activity with this compound may provide insight into the mechanisms of addiction and reward.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to decrease the self-administration of drugs of abuse, such as cocaine and methamphetamine. This compound has also been shown to decrease the consumption of alcohol in animal models. Additionally, this compound has been shown to have antidepressant-like effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide in scientific research is its selectivity for the dopamine D3 receptor. This allows for more targeted investigations into the role of this receptor in addiction and reward pathways. However, one limitation of using this compound is its potential for off-target effects. Researchers must carefully control for these effects in order to ensure that the observed effects are due to the specific action of this compound on the dopamine D3 receptor.
Orientations Futures
There are many potential future directions for research on 4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide. One area of interest is in the development of more selective dopamine D3 receptor antagonists that can be used to further investigate the role of this receptor in addiction and reward pathways. Additionally, researchers may investigate the potential use of this compound in the treatment of depression and anxiety disorders. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. Its selectivity for the dopamine D3 receptor makes it a valuable tool for investigating addiction and reward pathways in the brain. Additionally, this compound has potential applications in the treatment of depression and anxiety disorders. While there are limitations to its use, this compound represents a promising avenue for future research.
Méthodes De Synthèse
The synthesis of 4-Amino-N-(3-methoxypropyl)-1-propyl-1H-pyrazole-3-carboxamide involves a multi-step process that begins with the reaction of 3-methoxypropylamine with 1-bromo-3-chloropropane to form 3-methoxypropyl-1-propylamine. This compound is then reacted with 4-amino-1H-pyrazole-3-carboxylic acid to form this compound. The final product is purified through recrystallization and characterized using spectroscopic techniques.
Propriétés
IUPAC Name |
4-amino-N-(3-methoxypropyl)-1-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-3-6-15-8-9(12)10(14-15)11(16)13-5-4-7-17-2/h8H,3-7,12H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDHRHOPWCPSAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NCCCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2815888.png)
![5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2815890.png)
![3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B2815891.png)

![3-[4-(benzyloxy)phenyl]-3-(1H-tetrazol-1-yl)propanoic acid](/img/structure/B2815896.png)
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2815898.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2815900.png)
![4-[1-(3-Chlorophenyl)cyclopropyl]piperidine;hydrochloride](/img/structure/B2815901.png)

![[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B2815905.png)
![Methyl 4-((9-(furan-2-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2815906.png)

